2-(9H-fluoren-9-ylidenemethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((9H-Fluoren-9-ylidene)methyl)furan is an organic compound that features a furan ring attached to a fluorenylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9H-Fluoren-9-ylidene)methyl)furan typically involves the reaction of fluorenone with furan derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between fluorenone and furan in a solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for 2-((9H-Fluoren-9-ylidene)methyl)furan are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-((9H-Fluoren-9-ylidene)methyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield fluorenyl alcohols .
Wissenschaftliche Forschungsanwendungen
2-((9H-Fluoren-9-ylidene)methyl)furan has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-((9H-Fluoren-9-ylidene)methyl)furan exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the compound’s fluorescence properties and its ability to act as a sensor or imaging agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((9H-Fluoren-9-ylidene)methyl)phenyl derivatives: These compounds have similar structural features but differ in their electronic properties and applications.
Fluorenyl-hydrazonothiazole derivatives: These compounds share the fluorenylidene moiety but have different functional groups, leading to distinct chemical and biological properties.
Uniqueness
2-((9H-Fluoren-9-ylidene)methyl)furan is unique due to its combination of a furan ring and a fluorenylidene moiety, which imparts specific electronic and fluorescence properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .
Eigenschaften
CAS-Nummer |
2871-88-7 |
---|---|
Molekularformel |
C18H12O |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
2-(fluoren-9-ylidenemethyl)furan |
InChI |
InChI=1S/C18H12O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H |
InChI-Schlüssel |
QRJGDZBMMAKAEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.